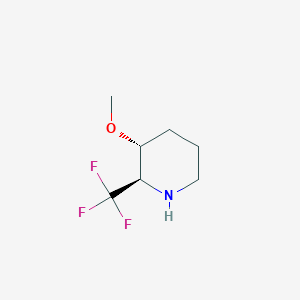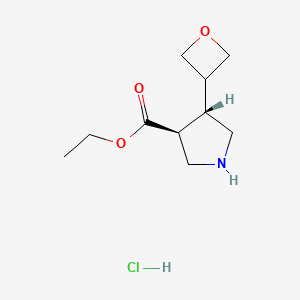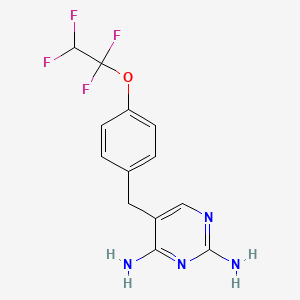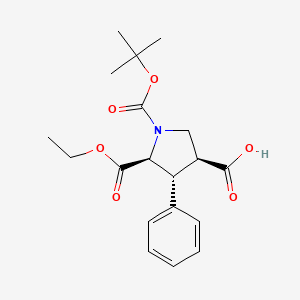
(3S,4R,5S)-1-(tert-Butoxycarbonyl)-5-(ethoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R,5S)-1-(tert-Butoxycarbonyl)-5-(ethoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid: is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R,5S)-1-(tert-Butoxycarbonyl)-5-(ethoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the use of chiral starting materials to ensure the correct stereochemistry of the final product. The synthesis may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The tert-butoxycarbonyl (Boc) and ethoxycarbonyl groups are introduced through esterification reactions.
Phenyl Substitution: The phenyl group can be introduced via nucleophilic substitution or other suitable methods.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the pyrrolidine nitrogen.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the ester groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., amines, thiols).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted phenyl compounds.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: The compound’s chiral centers make it useful in the development of chiral catalysts for asymmetric synthesis.
Biology:
Enzyme Inhibition: Potential use as an inhibitor in biochemical studies due to its structural complexity.
Protein Binding Studies: Used in studies to understand protein-ligand interactions.
Medicine:
Pharmaceutical Intermediates: Used in the synthesis of various pharmaceuticals, particularly those requiring chiral purity.
Drug Development: Potential use in the development of new therapeutic agents.
Industry:
Fine Chemicals: Used in the production of fine chemicals and specialty materials.
Polymer Synthesis: Potential use in the synthesis of novel polymers with unique properties.
Mechanism of Action
The mechanism of action of (3S,4R,5S)-1-(tert-Butoxycarbonyl)-5-(ethoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid depends on its specific application. In biochemical contexts, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary but often include interactions with active sites or allosteric sites on proteins.
Comparison with Similar Compounds
(3S,4R,5S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid: Lacks the ethoxycarbonyl group.
(3S,4R,5S)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid: Contains a methoxycarbonyl group instead of an ethoxycarbonyl group.
Uniqueness:
Functional Groups: The presence of both tert-butoxycarbonyl and ethoxycarbonyl groups provides unique reactivity and potential for diverse chemical transformations.
Chirality: The specific stereochemistry of the compound makes it valuable for applications requiring chiral purity.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C19H25NO6 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(3S,4R,5S)-5-ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C19H25NO6/c1-5-25-17(23)15-14(12-9-7-6-8-10-12)13(16(21)22)11-20(15)18(24)26-19(2,3)4/h6-10,13-15H,5,11H2,1-4H3,(H,21,22)/t13-,14+,15+/m1/s1 |
InChI Key |
FIITYDSZLQEBDC-ILXRZTDVSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H]([C@@H](CN1C(=O)OC(C)(C)C)C(=O)O)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1C(C(CN1C(=O)OC(C)(C)C)C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


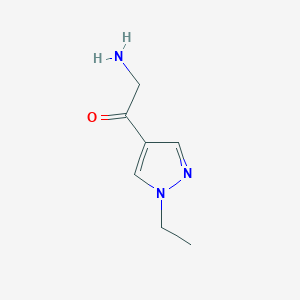
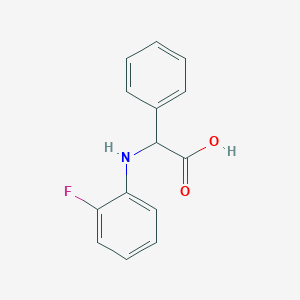
![1-(2-Methyl-4H-pyrrolo[2,3-d]thiazol-5-yl)ethanone](/img/structure/B12988854.png)
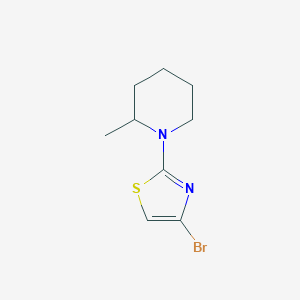
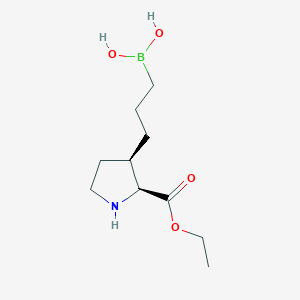
![2-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B12988862.png)
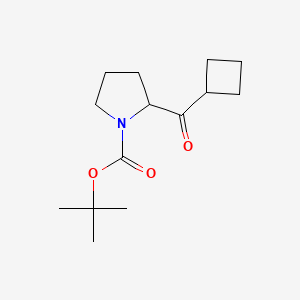
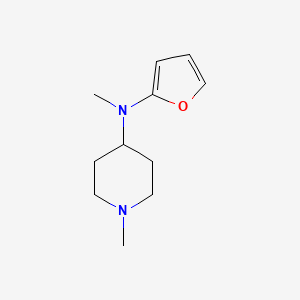
![3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropanenitrile](/img/structure/B12988883.png)
![(7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine hydrochloride](/img/structure/B12988890.png)
